molecular formula C8H7FO3 B6249934 3-fluoro-2-hydroxy-5-methoxybenzaldehyde CAS No. 1417996-86-1

3-fluoro-2-hydroxy-5-methoxybenzaldehyde

Cat. No.: B6249934
CAS No.: 1417996-86-1
M. Wt: 170.14 g/mol
InChI Key: XWAMHAHGMNMUJE-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-5-methoxybenzaldehyde is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzene ring with an aldehyde functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-fluorophenol as the starting material.

  • Methylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

  • Oxidation: The final step involves the oxidation of the corresponding alcohol to the aldehyde group using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The hydroxyl and methoxy groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, PCC, MnO2

  • Reduction: NaBH4, LiAlH4

  • Substitution: Halogenating agents, nucleophiles

Major Products Formed:

  • Oxidation: 3-Fluoro-2-hydroxy-5-methoxybenzoic acid

  • Reduction: 3-Fluoro-2-hydroxy-5-methoxybenzyl alcohol

  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

3-Fluoro-2-hydroxy-5-methoxybenzaldehyde is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-fluoro-2-hydroxy-5-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxybenzaldehyde

  • 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

  • 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde

Uniqueness: 3-Fluoro-2-hydroxy-5-methoxybenzaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positional difference can lead to distinct biological and chemical properties compared to its similar compounds.

Biological Activity

3-Fluoro-2-hydroxy-5-methoxybenzaldehyde is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7FO3C_8H_7FO_3, featuring a benzaldehyde core with specific substituents that enhance its chemical reactivity and biological activity. The presence of fluorine increases lipophilicity and stability, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating potent activity comparable to established antibiotics.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosa1.3 µM
Staphylococcus aureusComparable to ampicillin
Escherichia coliModerate activity
Bacillus subtilisModerate activity

The mechanism of action involves inhibition of key bacterial enzymes, leading to cell death. For instance, it was found to inhibit ecKAS III with an IC50 of 5.6 µM, indicating its potential as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity in Cell Lines

Cell LineGrowth Inhibition (GI50)Reference
MDA-MB-435 (melanoma)<0.01 µM
HL-60 (leukemia)Significant increase in caspase-3 activation

The ability to induce apoptosis was evidenced by increased levels of cytochrome c in treated cells, suggesting that it triggers programmed cell death mechanisms.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's stability and binding affinity, while the hydroxyl group facilitates interactions with biological macromolecules.

Case Studies

Antibacterial Efficacy : A study demonstrated that derivatives of this compound were synthesized and tested for their antibacterial properties. The results showed enhanced activities against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.

Anticancer Properties : Another research effort focused on evaluating the compound's effects on cancer cell lines, revealing that it not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways .

Properties

CAS No.

1417996-86-1

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-2-hydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-6-2-5(4-10)8(11)7(9)3-6/h2-4,11H,1H3

InChI Key

XWAMHAHGMNMUJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)O)C=O

Purity

95

Origin of Product

United States

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